Cas no 347-90-0 (2-(3-Fluorophenyl)acetophenone)
2-(3-Fluorophenyl)acetophenone Chemical and Physical Properties
Names and Identifiers
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- 2-(3-Fluorophenyl)acetophenone
- 2-(3-Fluoro-phenyl)-1-phenyl-ethanone
- 2-(3-Fluorophenyl)-1-phenylethanone
- 1-Fluor-3-phenacyl-benzol
- 3-fluorophenylacetophenone
- SCHEMBL570730
- 347-90-0
- AKOS009338702
- UQGKOVXIHKXNPZ-UHFFFAOYSA-N
- DTXSID00374637
- DB-346067
- 2-(3-fluorophenyl)-1-phenylethan-1-one
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- MDL: MFCD02260683
- Inchi: 1S/C14H11FO/c15-13-8-4-5-11(9-13)10-14(16)12-6-2-1-3-7-12/h1-9H,10H2
- InChI Key: UQGKOVXIHKXNPZ-UHFFFAOYSA-N
- SMILES: FC1=CC=CC(=C1)CC(C1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 214.07900
- Monoisotopic Mass: 214.079393132g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 3
- Complexity: 233
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- PSA: 17.07000
- LogP: 3.25110
2-(3-Fluorophenyl)acetophenone Security Information
- Hazard Category Code: 36/37/38
- Safety Instruction: 26-36/37/39
2-(3-Fluorophenyl)acetophenone Customs Data
- HS CODE:2914700090
- Customs Data:
China Customs Code:
2914700090Overview:
2914700090 Halogenation of other ketones and quinones\Sulfonated derivative(Including nitrated and nitrosative derivatives). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
HS: 2914700090 halogenated, sulphonated, nitrated or nitrosated derivatives of ketones and quinones, whether or not with other oxygen function Tax rebate rate:9.0% Supervision conditions:none VAT:17.0% MFN tariff:5.5% General tariff:30.0%
2-(3-Fluorophenyl)acetophenone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019062884-10g |
2-(3-Fluoro-phenyl)-1-phenyl-ethanone |
347-90-0 | 95% | 10g |
$400.00 | 2023-09-02 | |
| Fluorochem | 022898-1g |
2-(3-Fluorophenyl)acetophenone |
347-90-0 | 97% | 1g |
£200.00 | 2022-03-01 | |
| Fluorochem | 022898-5g |
2-(3-Fluorophenyl)acetophenone |
347-90-0 | 97% | 5g |
£594.00 | 2022-03-01 | |
| Fluorochem | 022898-25g |
2-(3-Fluorophenyl)acetophenone |
347-90-0 | 97% | 25g |
£2059.00 | 2022-03-01 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1733981-1g |
2-(3-Fluorophenyl)-1-phenylethan-1-one |
347-90-0 | 98% | 1g |
¥1575.00 | 2024-05-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1733981-5g |
2-(3-Fluorophenyl)-1-phenylethan-1-one |
347-90-0 | 98% | 5g |
¥4422.00 | 2024-05-17 | |
| eNovation Chemicals LLC | Y0978366-10g |
2-(3-fluorophenyl)-1-phenylethanone |
347-90-0 | 95% | 10g |
$1000 | 2025-02-20 | |
| A2B Chem LLC | AF72378-1g |
2-(3-Fluorophenyl)acetophenone |
347-90-0 | 97% | 1g |
$321.00 | 2024-04-20 | |
| A2B Chem LLC | AF72378-2g |
2-(3-Fluorophenyl)acetophenone |
347-90-0 | 97% | 2g |
$516.00 | 2024-04-20 | |
| A2B Chem LLC | AF72378-5g |
2-(3-Fluorophenyl)acetophenone |
347-90-0 | 97% | 5g |
$855.00 | 2024-04-20 |
2-(3-Fluorophenyl)acetophenone Suppliers
2-(3-Fluorophenyl)acetophenone Related Literature
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Sowmyalakshmi Venkataraman RSC Adv., 2015,5, 73807-73813
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Xu Jie,Deng Xu,Weili Wei RSC Adv., 2019,9, 29149-29153
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3. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
Additional information on 2-(3-Fluorophenyl)acetophenone
Introduction to 2-(3-Fluorophenyl)acetophenone (CAS No. 347-90-0)
2-(3-Fluorophenyl)acetophenone, identified by the Chemical Abstracts Service Number (CAS No.) 347-90-0, is a fluorinated aromatic ketone that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, featuring a benzophenone core substituted with a 3-fluorophenyl group, exhibits unique structural and electronic properties that make it a valuable intermediate in the synthesis of various bioactive molecules and advanced functional materials.
The structural motif of 2-(3-Fluorophenyl)acetophenone consists of a central carbonyl group (C=O) flanked by two aromatic rings, one of which is fluorinated at the para position relative to the acetophenone moiety. This arrangement imparts distinct physicochemical characteristics, including moderate lipophilicity and electronic tunability, which are highly advantageous in medicinal chemistry applications. The presence of the fluorine atom not only influences the metabolic stability of derived compounds but also enhances their binding affinity to biological targets.
In recent years, 2-(3-Fluorophenyl)acetophenone has been extensively explored as a key precursor in the development of novel therapeutic agents. Its role in synthesizing small-molecule inhibitors for enzymes and receptors involved in critical biological pathways has been well-documented. For instance, derivatives of this compound have shown promise in modulating kinases and G-protein coupled receptors (GPCRs), which are pivotal in oncology and neurology research. The fluorine substitution at the phenyl ring often enhances the pharmacokinetic profile of these derivatives by improving their metabolic resistance and binding selectivity.
One notable application of 2-(3-Fluorophenyl)acetophenone is in the synthesis of fluorescent probes used in cellular imaging and diagnostics. The combination of its aromatic system with a fluorine atom allows for efficient energy transfer and emission properties, making it suitable for developing high-throughput screening tools. Recent studies have demonstrated its utility in designing probes that selectively label specific intracellular components, aiding in the study of protein-protein interactions and metabolic pathways.
Moreover, the compound has found utility in materials science, particularly in the development of organic semiconductors and liquid crystals. The electronic structure influenced by the fluoro-substituent enhances charge transport properties, making it a candidate for optoelectronic devices such as organic light-emitting diodes (OLEDs) and photovoltaic cells. Researchers have leveraged its molecular architecture to design novel materials with improved thermal stability and optoelectronic performance.
The synthesis of 2-(3-Fluorophenyl)acetophenone typically involves Friedel-Crafts acylation or cross-coupling reactions between appropriately substituted phenols or anilines with acetyl chloride or ketones under acidic conditions. Advances in catalytic systems, such as palladium-catalyzed reactions, have further optimized its preparation, enabling scalable production for industrial applications. The purity and yield of this compound are critical for downstream applications, necessitating rigorous purification protocols to remove potential byproducts.
From a regulatory perspective, 2-(3-Fluorophenyl)acetophenone is classified as a chemical intermediate and is subject to standard safety guidelines for handling laboratory chemicals. While it does not pose acute toxicity risks under normal conditions, appropriate personal protective equipment (PPE) such as gloves, goggles, and lab coats should be used to prevent skin and eye contact. Storage should be conducted in a cool, dry place away from incompatible substances like strong oxidizers or bases.
The future prospects of 2-(3-Fluorophenyl)acetophenone are promising, with ongoing research focusing on expanding its synthetic utility and exploring new applications in drug discovery and advanced materials. Collaborative efforts between academia and industry are expected to yield innovative derivatives with enhanced functionalities tailored for specific therapeutic or technological needs.
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